molecular formula C19H21N3O B11553525 2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

2-[Ethyl(phenyl)amino]-N'-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide

Cat. No.: B11553525
M. Wt: 307.4 g/mol
InChI Key: INUPETYTRWDUNY-NSWHACQGSA-N
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Description

2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of an ethyl(phenyl)amino group and a phenylprop-2-en-1-ylidene group attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide typically involves the condensation of ethyl(phenyl)amine with an appropriate hydrazide precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. The industrial synthesis often employs automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide include other hydrazides and related derivatives, such as:

  • N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide
  • Ethyl(phenyl)amino hydrazides
  • Phenylprop-2-en-1-ylidene hydrazides

Uniqueness

The uniqueness of 2-[Ethyl(phenyl)amino]-N’-[(1E,2E)-3-phenylprop-2-EN-1-ylidene]acetohydrazide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

2-(N-ethylanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H21N3O/c1-2-22(18-13-7-4-8-14-18)16-19(23)21-20-15-9-12-17-10-5-3-6-11-17/h3-15H,2,16H2,1H3,(H,21,23)/b12-9+,20-15+

InChI Key

INUPETYTRWDUNY-NSWHACQGSA-N

Isomeric SMILES

CCN(CC(=O)N/N=C/C=C/C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC(=O)NN=CC=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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